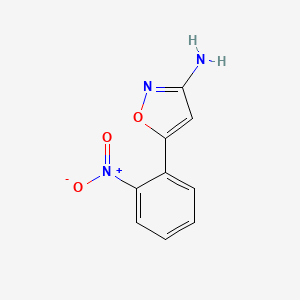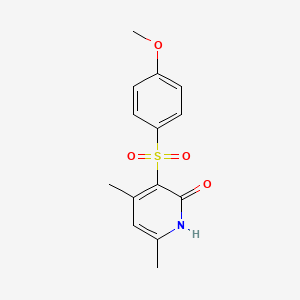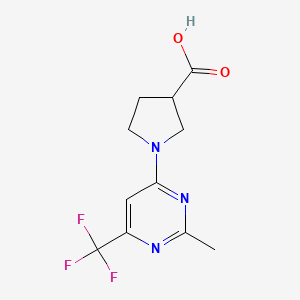
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline is an organic compound with the molecular formula C10H12ClF2NO It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 3-position, a difluoromethoxy group at the 4-position, and an isopropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)-N-isopropylaniline typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 3-chloro-4-(difluoromethoxy)aniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is then alkylated with isopropyl halide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(difluoromethoxy)-N-isopropylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The isopropyl group attached to the nitrogen atom can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline can be compared with other similar compounds, such as:
3-Chloro-4-(trifluoromethoxy)-N-isopropylaniline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and biological activity.
3-Chloro-4-(methoxy)-N-isopropylaniline: The methoxy group is less electronegative than the difluoromethoxy group, resulting in different reactivity and applications.
3-Chloro-4-(difluoromethoxy)-N-methyl aniline: This compound has a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H12ClF2NO |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
3-chloro-4-(difluoromethoxy)-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H12ClF2NO/c1-6(2)14-7-3-4-9(8(11)5-7)15-10(12)13/h3-6,10,14H,1-2H3 |
Clave InChI |
ANMZPSKSLNKCKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC(=C(C=C1)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)

![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)

![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)

![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)

![(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)


![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)
